molecular formula C4HF3N2 B103430 2,4,5-Trifluoropyrimidine CAS No. 17573-79-4

2,4,5-Trifluoropyrimidine

Cat. No. B103430
CAS RN: 17573-79-4
M. Wt: 134.06 g/mol
InChI Key: LYBDHGMSPQBSNW-UHFFFAOYSA-N
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Description

2,4,5-Trifluoropyrimidine is a fluorinated pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluoropyrimidine is C4HF3N2 . The average mass is 134.059 Da and the monoisotopic mass is 134.009186 Da .


Chemical Reactions Analysis

The reactivity of 5-chloro-2,4,6-trifluoropyrimidine with a range of representative nitrogen-centered nucleophiles has been described . The study found that mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom .

Scientific Research Applications

Synthesis of Functionalised Pyrimidine Systems

2,4,5-Trifluoropyrimidine can be used as a core scaffold for the synthesis of functionalised pyrimidine systems . However, it’s important to note that the use of 2,4,5-Trifluoropyrimidine in this context is not ideal for analogue synthesis or for multiple substitution processes .

Reactions with Nitrogen Centred Nucleophiles

The compound has been assessed in reactions with a small range of nitrogen centred nucleophiles . However, these reactions often result in mixtures of products arising from nucleophilic aromatic substitution processes .

Synthesis of Polyfunctional Pyrimidine Systems

5-Chloro-2,4,6-trifluoropyrimidine, a related compound, may be used as a scaffold for the synthesis of polyfunctional pyrimidine systems . This process involves sequential nucleophilic aromatic substitution processes .

Synthesis of 4-Trifluoro Pyrimidines

The regiospecific synthesis of 4-trifluoro pyrimidines from certain ketones and hydrazine pyrimidines has been reported. This process highlights the versatility and reactivity of the pyrimidine ring.

Influence on Molecular Structure

The molecular structure of 2,4,5-Trifluoropyrimidine derivatives can be influenced by intramolecular interactions, such as C–F···C=O interactions, which may stabilize certain conformations. These structural aspects are crucial for understanding the compound’s reactivity and properties.

Nickel-Assisted Carbon-Fluorine Bond Activation

2,4,5-Trifluoropyrimidine undergoes nickel-assisted carbon-fluorine bond activation, showcasing its potential for forming new pyrimidine and pyrimidinone derivatives. This regioselective activation highlights the reactivity of the C-F bond in the presence of nickel catalysts and ligands.

Safety And Hazards

The safety data sheet for a related compound, 4,5,6-Trifluoropyrimidine, indicates that it is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,4,5-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDHGMSPQBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510139
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoropyrimidine

CAS RN

17573-79-4
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to obtain 2,4,5-Trifluoropyrimidine?

A1: The research article "Heterocyclic polyfluoro-compounds. Part XVI. 2,4,5-Trifluoro-6-iodopyrimidine" [] outlines two primary methods for synthesizing 2,4,5-Trifluoropyrimidine:

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